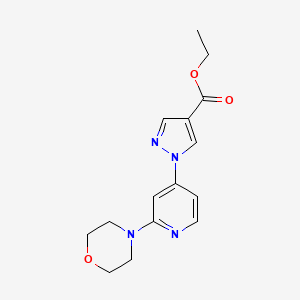
Ethyl 1-(2-morpholinopyridin-4-yl)-1H-pyrazole-4-carboxylate
描述
Ethyl 1-(2-morpholinopyridin-4-yl)-1H-pyrazole-4-carboxylate is a complex organic compound that features a pyrazole ring substituted with a morpholinopyridine moiety and an ethyl ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(2-morpholinopyridin-4-yl)-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. One common method involves the initial formation of the pyrazole ring, followed by the introduction of the morpholinopyridine group and the ethyl ester functionality. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost efficiency, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products.
化学反应分析
Types of Reactions
Ethyl 1-(2-morpholinopyridin-4-yl)-1H-pyrazole-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学研究应用
Ethyl 1-(2-morpholinopyridin-4-yl)-1H-pyrazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and interactions.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of Ethyl 1-(2-morpholinopyridin-4-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the nature of the target molecule.
相似化合物的比较
Ethyl 1-(2-morpholinopyridin-4-yl)-1H-pyrazole-4-carboxylate can be compared with similar compounds such as:
Ethyl 1-(2-pyridinyl)-1H-pyrazole-4-carboxylate: Lacks the morpholine group, which may affect its biological activity and chemical reactivity.
Morpholine-substituted pyrazoles: These compounds share the morpholine group but may differ in the position or nature of other substituents, leading to variations in their properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
ethyl 1-(2-morpholin-4-ylpyridin-4-yl)pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-2-22-15(20)12-10-17-19(11-12)13-3-4-16-14(9-13)18-5-7-21-8-6-18/h3-4,9-11H,2,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQBJNSZDKGZSGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1)C2=CC(=NC=C2)N3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


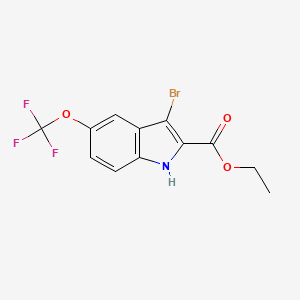
![Ethyl 3-bromo-7-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1405540.png)
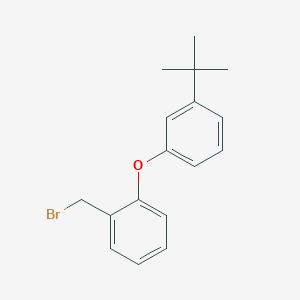
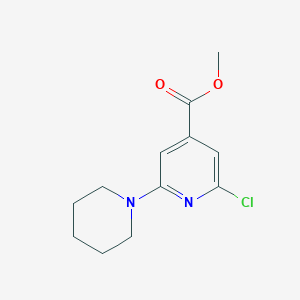
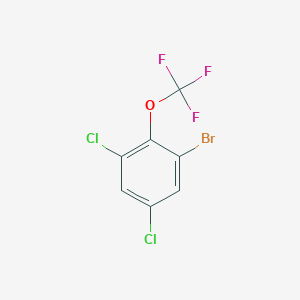
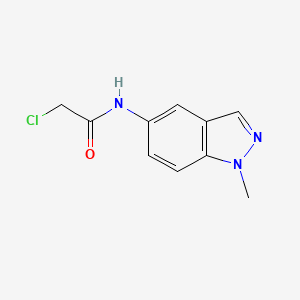
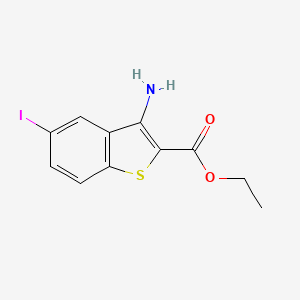
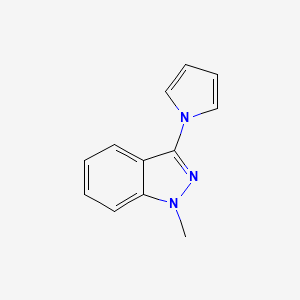
![2-Ethyl 7-methyl imidazo[1,2-a]pyridine-2,7-dicarboxylate hydrobromide](/img/structure/B1405554.png)
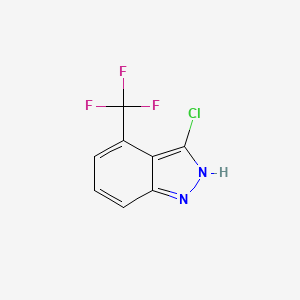
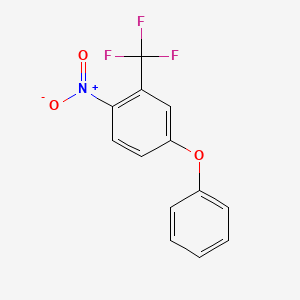
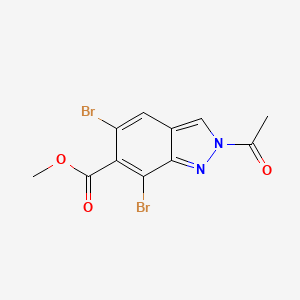

![1-[2-(Bromomethyl)phenoxy]-3,5-dimethylbenzene](/img/structure/B1405561.png)
